molecular formula C20H18ClN5O B12580128 N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-04-8

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B12580128
CAS No.: 606105-04-8
M. Wt: 379.8 g/mol
InChI Key: TZMPFWHBBWNDET-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a urea-based small molecule featuring a 2-chlorophenyl group and a quinoline-derived substituent. The quinoline moiety is substituted with a cyano group at position 3 and a methyl group at position 8, while the ethylamino linker bridges the urea and quinoline components.

Properties

CAS No.

606105-04-8

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C20H18ClN5O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-8-3-2-7-16(17)21/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25)

InChI Key

TZMPFWHBBWNDET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3Cl)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyano-8-methylquinoline Intermediate

  • Method: The quinoline ring is commonly synthesized via classical methods such as the Skraup or Friedlaender synthesis, modified to introduce the 8-methyl and 3-cyano substituents.
  • Cyano group introduction: This is often achieved by nucleophilic substitution or palladium-catalyzed cyanation reactions on a suitable quinoline precursor.
  • Catalysts and reagents: Transition metal catalysts (e.g., Pd-based) and cyanide sources (e.g., KCN or Zn(CN)2) are employed under controlled conditions.
  • Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C) to facilitate cyanation.

Aminoethyl Side Chain Attachment

  • Approach: The 2-position of the quinoline is functionalized with an aminoethyl group via nucleophilic substitution or reductive amination.
  • Reagents: 2-chloroquinoline derivatives react with ethylenediamine or protected aminoethyl intermediates.
  • Conditions: Mild heating in solvents such as ethanol or acetonitrile, sometimes with base catalysts to promote substitution.

Formation of the Urea Linkage

  • Key step: Coupling of the aminoethyl quinoline intermediate with 2-chlorophenyl isocyanate or carbamoyl chloride derivatives.
  • Reagents: 2-chlorophenyl isocyanate is the preferred reagent for direct urea bond formation.
  • Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are used to maintain reaction control.
  • Temperature: Reactions are typically performed at 0–25 °C to avoid side reactions.
  • Catalysts: Sometimes tertiary amines (e.g., triethylamine) are added to scavenge HCl formed during the reaction.

Purification and Characterization

  • Purification: Column chromatography or recrystallization is employed to isolate the pure compound.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notably urea carbonyl stretch), mass spectrometry, and elemental analysis.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature (°C) Notes
Quinoline synthesis Skraup/Friedlaender + cyanation reagents DMF/DMSO 80–120 Pd-catalyzed cyanation for cyano group
Aminoethyl substitution Ethylenediamine or protected amine Ethanol/Acetonitrile 50–80 Base may be added to promote substitution
Urea formation 2-chlorophenyl isocyanate + amine intermediate DCM/THF 0–25 Triethylamine as acid scavenger
Purification Silica gel chromatography or recrystallization - Ambient High purity essential for biological testing

Research Findings and Methodological Insights

  • Multi-step synthesis: The process requires careful control of reaction parameters to maximize yield and purity, especially during cyanation and urea formation steps.
  • Catalyst selection: Palladium catalysts have shown high efficiency in cyanation, improving reaction rates and selectivity.
  • Solvent effects: Polar aprotic solvents favor cyanation, while non-polar solvents are preferred for urea bond formation to minimize side reactions.
  • Temperature control: Lower temperatures during urea formation prevent decomposition and side product formation.
  • Scalability: Continuous flow chemistry has been proposed to enhance scalability and environmental sustainability, allowing better heat and mass transfer and reducing reaction times.

Comparative Analysis with Related Compounds

Compound Feature N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea Similar Quinoline Derivatives
Quinoline substitution 3-cyano, 8-methyl Varies (e.g., 4-methoxy, 3-bromo)
Urea linkage Present, linking chlorophenyl and aminoethyl quinoline Present in analogs with different phenyl groups
Biological activity Anticancer, antimicrobial potential Similar activities, depending on substitution
Synthetic complexity Multi-step, requires cyanation and urea formation Varies; some simpler derivatives lack cyano group

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a chlorophenyl group and a cyano-substituted quinoline moiety, contributing to its diverse reactivity and biological properties. The molecular formula is C18_{18}H19_{19}ClN4_{4}O, with a molecular weight of approximately 348.83 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the quinoline derivative followed by the introduction of the cyano group and urea formation. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, with careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

Studies have indicated that N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea exhibits potent antiproliferative effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases or other enzymes critical for cell growth and survival. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity may be attributed to its ability to interfere with bacterial enzyme function or disrupt cellular processes essential for bacterial survival .

Mechanistic Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its therapeutic potential. Studies suggest that the compound may bind to specific receptors or enzymes involved in cellular signaling pathways, thereby modulating their activity. This binding affinity can be assessed through various biochemical assays and molecular docking studies, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxyphenyl)-N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}ureaSimilar urea linkage; different phenyl substitutionAnticancer properties
4-Anilinoquinoline DerivativesQuinoline core; varied substitutionsAnticancer activity
Quinoline-Based AntimalarialsQuinoline structure; different functional groupsAntimalarial effects

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The cyano group may also play a role in inhibiting certain enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Notable Features
Target Compound 2-Chlorophenyl, 3-cyano-8-methylquinoline, ethylamino linker Not reported 3* 5* High lipophilicity due to cyano/methyl groups
Cl-4AS-1 () 2-Chlorophenyl, indenoquinoline core Not reported 1 4 Carboxamide linker; GPCR modulation potential
FTBU-1 () Thiazole, benzimidazole, fluorophenyl Not reported 2 6 Urea core; kinase inhibition scaffold
N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea () 2-Chlorophenyl, 6-chloro-4-trifluoromethylpyridyl 350.12 2 5 High halogen content; commercial availability

*Inferred values based on structural analysis.

Substituent Effects on Bioactivity

  • Chlorophenyl Group : Present in both the target compound and Cl-4AS-1, this group enhances hydrophobic interactions with target proteins. In Cl-4AS-1, it contributes to binding affinity for steroid hormone receptors.
  • Quinoline vs. Pyridyl Moieties: The target compound’s quinoline core (with electron-withdrawing cyano and methyl groups) may improve π-π stacking and metabolic stability compared to the pyridyl group in ’s compound, which features a trifluoromethyl group for enhanced electronegativity.
  • Urea Linker: All compounds utilize urea as a central scaffold, which provides two H-bond donors for target engagement.

Physicochemical Properties

  • Lipophilicity: The cyano and methyl groups on the target’s quinoline ring increase lipophilicity compared to the trifluoromethyl group in ’s compound, which may enhance membrane permeability but reduce solubility.
  • H-Bond Capacity: The target compound’s three H-bond donors (urea + aminoethyl) and five acceptors (urea carbonyl, quinoline nitrogens, cyano) suggest strong polar interactions, akin to FTBU-1’s six acceptors.

Biological Activity

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include:

  • Molecular Formula : C20H18ClN5O
  • Molecular Weight : 379.8 g/mol
  • IUPAC Name : 1-(2-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea
  • CAS Number : 606105-38-8

The compound's structure combines a chlorophenyl group with a cyano-substituted quinoline moiety, which may confer distinct biological properties compared to other similar compounds .

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism of action is believed to involve interference with cellular proliferation pathways, making it a candidate for further investigation in cancer therapy .
  • Antimycobacterial Properties : Preliminary studies suggest that this compound may possess antimycobacterial activity against Mycobacterium tuberculosis. Its effectiveness was evaluated in vitro, indicating potential for development as an antitubercular agent .
  • Mechanism of Action : The biological effects are likely mediated through the inhibition of specific enzymes or pathways critical for cell survival and replication. For instance, quinoline derivatives are known to interact with DNA and RNA synthesis processes, which may explain their cytotoxic effects against tumor cells .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer EvaluationSignificant cytotoxicity against MCF7 (breast cancer) and other tumor cell lines; IC50 values indicate effective dose ranges .
Antimycobacterial ActivityEffective against Mycobacterium tuberculosis H37Rv; showed moderate activity compared to existing treatments .
Mechanistic StudiesInhibition of specific kinases involved in cancer cell signaling pathways identified as a potential mechanism .

Case Study Example

In a study evaluating the compound's anticancer properties, researchers treated human breast cancer cells (MCF7) with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Quinoline Derivative : The initial step involves synthesizing the quinoline core.
  • Introduction of Cyano Group : This is followed by the introduction of the cyano group through nucleophilic substitution reactions.
  • Formation of Urea Linkage : Finally, urea formation occurs under controlled conditions using specific catalysts and solvents to ensure high yield and purity .

The optimization of these synthetic routes is crucial for scalability and cost-efficiency in industrial applications.

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